2,2,2-Tris(1H-1,2,3-benzotriazol-1-yl)-1-(4-methylphenyl)ethan-1-one
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Overview
Description
2,2,2-Tris(1H-1,2,3-benzotriazol-1-yl)-1-(4-methylphenyl)ethan-1-one is a complex organic compound known for its unique structure and properties. This compound features three benzotriazole groups attached to a central ethanone moiety, which is further substituted with a 4-methylphenyl group. The presence of multiple benzotriazole units imparts significant stability and reactivity to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Tris(1H-1,2,3-benzotriazol-1-yl)-1-(4-methylphenyl)ethan-1-one typically involves the reaction of 4-methylacetophenone with benzotriazole under specific conditions. One common method includes the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Tris(1H-1,2,3-benzotriazol-1-yl)-1-(4-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzotriazole groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Scientific Research Applications
2,2,2-Tris(1H-1,2,3-benzotriazol-1-yl)-1-(4-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound’s stability and reactivity make it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and unique properties.
Mechanism of Action
The mechanism by which 2,2,2-Tris(1H-1,2,3-benzotriazol-1-yl)-1-(4-methylphenyl)ethan-1-one exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The benzotriazole groups can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to participate in electron transfer reactions, which can modulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Tris(1H-1,2,3-benzotriazol-1-yl)ethan-1-one: Lacks the 4-methylphenyl group, resulting in different reactivity and applications.
1-(4-Methylphenyl)-2,2,2-tris(1H-1,2,3-benzotriazol-1-yl)ethanol: Contains a hydroxyl group instead of a ketone, affecting its chemical behavior.
Uniqueness
2,2,2-Tris(1H-1,2,3-benzotriazol-1-yl)-1-(4-methylphenyl)ethan-1-one is unique due to the presence of both benzotriazole and 4-methylphenyl groups, which confer distinct stability and reactivity. This combination makes it particularly valuable in applications requiring robust and versatile compounds.
Properties
IUPAC Name |
2,2,2-tris(benzotriazol-1-yl)-1-(4-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N9O/c1-18-14-16-19(17-15-18)26(37)27(34-23-11-5-2-8-20(23)28-31-34,35-24-12-6-3-9-21(24)29-32-35)36-25-13-7-4-10-22(25)30-33-36/h2-17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPNKMMGNPSLME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(N2C3=CC=CC=C3N=N2)(N4C5=CC=CC=C5N=N4)N6C7=CC=CC=C7N=N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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